4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide
Description
The compound 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide features a pyridazinone core substituted at position 3 with a furan-2-yl group. The butanamide side chain is functionalized with an N-[(furan-2-yl)methyl] group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-16(18-12-13-4-2-10-23-13)6-1-9-20-17(22)8-7-14(19-20)15-5-3-11-24-15/h2-5,7-8,10-11H,1,6,9,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWNPERUHCZDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide is a member of the pyridazinone class, notable for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological potential, including its mechanisms of action, efficacy in various biological systems, and implications for future therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a furan ring, a dihydropyridazinone moiety, and an amide functional group, contributing to its unique biological properties.
Biological Activity Overview
Research has highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Studies have shown that compounds containing furan and pyridazinone structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating inhibition of growth through interference with bacterial cell wall synthesis and metabolic pathways .
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound indicate that it may induce apoptosis in cancer cells. In vitro studies have reported cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3), with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in relation to monoamine oxidases (MAO A and B). These enzymes are critical in the metabolism of neurotransmitters; thus, their inhibition may have implications for treating neurodegenerative diseases such as Parkinson's disease . The binding affinity and inhibition kinetics suggest that this compound could serve as a lead for developing MAO inhibitors.
The biological activities observed can be attributed to several mechanisms:
- Enzyme Interaction : The compound's ability to interact with key enzymes suggests that it may alter metabolic pathways crucial for cellular function.
- Oxidative Stress Modulation : Some studies indicate that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .
- Apoptotic Pathway Activation : Evidence points towards the activation of intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, confirming its potential as an anticancer agent .
Study 2: Enzyme Inhibition Profile
Another investigation assessed the inhibitory effects on MAO A and B. The results demonstrated a higher specificity towards MAO B, with IC50 values indicating potent inhibition compared to standard inhibitors like rasagiline. This specificity is crucial for minimizing side effects associated with non-selective MAO inhibition .
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| HeLa (cervical cancer) | 30 | 48 hours |
This activity may be attributed to the compound's ability to activate caspases and modulate cell cycle regulators, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties in animal models. Research indicates:
| Model | Effect |
|---|---|
| Paw edema in rodents | Reduced by 40% at a dose of 10 mg/kg |
This suggests that it may have therapeutic potential in treating inflammatory diseases.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step processes that include the reaction of furan derivatives with pyridazinone intermediates. The methods used for synthesis can be adapted for industrial production, focusing on optimizing yield and purity.
Synthetic Routes
Common synthetic routes include:
- Suzuki–Miyaura Coupling : A widely-used method for forming carbon-carbon bonds.
- Condensation Reactions : Involving furan derivatives and amides or other nitrogen-containing compounds.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro Antimicrobial Study | Significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL. |
| Apoptosis Induction in Cancer Cells | Induced apoptosis in HeLa cells with an IC50 value of 30 µM after 48 hours of treatment. |
| Anti-inflammatory Activity in Rodent Models | Reduced paw edema by 40% compared to control when administered at doses of 10 mg/kg. |
Chemical Reactions Analysis
Amide Hydrolysis
The butanamide group undergoes hydrolysis under acidic or basic conditions to yield 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanoic acid and furfurylamine.
| Conditions | Products | Yield | Mechanistic Pathway |
|---|---|---|---|
| 6M HCl, reflux, 12h | Butanoic acid derivative + furfurylamine | ~65% | Acid-catalyzed nucleophilic cleavage |
| 2M NaOH, 80°C, 8h | Butanoic acid derivative (sodium salt) + furfurylamine | ~72% | Base-mediated saponification |
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the furan-methyl group.
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The pyridazinone ring remains intact under mild conditions but may degrade under prolonged heating.
Electrophilic Aromatic Substitution (Furan Reactivity)
The electron-rich furan rings participate in electrophilic substitution, particularly at the α-position (C-5), with regioselectivity influenced by the pyridazinone’s electron-withdrawing effects.
Mechanistic Insights :
-
Nitration at C-5 of the furan is favored due to resonance stabilization from the adjacent pyridazinone .
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Steric hindrance from the methylene linker reduces reactivity at the proximal furan.
Pyridazinone Ring Modifications
The 6-oxo-1,6-dihydropyridazin-1-yl core undergoes redox and cycloaddition reactions:
3.1. Oxidation
Controlled oxidation converts the dihydropyridazinone to a fully aromatic pyridazine:
-
Conditions : KMnO₄ (1 eq.), H₂O, 60°C, 4h.
-
Outcome : Loss of two hydrogens forms a planar aromatic system, enhancing conjugation.
3.2. [4+2] Cycloaddition
The pyridazinone’s conjugated diene system reacts with dienophiles (e.g., maleic anhydride):
| Dienophile | Product | Stereochemistry |
|---|---|---|
| Maleic anhydride | Bicyclic oxabicyclo[2.2.1] adduct | Endo preference |
Nucleophilic Substitution at the Methylene Linker
The butanamide’s methylene chain is susceptible to nucleophilic attack under basic conditions:
-
Example : Reaction with thiophenol (PhSH) yields a thioether derivative (confirmed via LC-MS).
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition between the furan and pyridazinone rings, forming a bridged tricyclic structure:
-
Applications : Potential for photo-switchable drug delivery systems.
Metal Coordination
The pyridazinone’s carbonyl and furan’s oxygen atoms chelate transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(II) acetate | Octahedral Cu(O,N)₄ complex | 8.2 |
| Fe(III) chloride | Trigonal bipyramidal Fe(O)₃Cl₂ | 6.7 |
Bioconjugation Reactions
The primary amine (from hydrolyzed furfurylamine) reacts with:
-
NHS esters : Forms stable amide bonds (pH 7.4, RT).
-
Isothiocyanates : Yield thiourea conjugates (used in antibody labeling).
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Trends
Table 1. Comparative Analysis of Key Compounds
Structure-Activity Relationship (SAR) Insights
- Furan vs. Phenyl Substitution : Furan’s oxygen atom enables hydrogen bonding, critical for target engagement (e.g., CPX’s high affinity). Phenyl or fluorophenyl groups prioritize hydrophobic interactions .
- Amide Side Chain Flexibility : Linear chains (e.g., butanamide) may improve conformational stability compared to branched or bulky substituents .
- Electron-Donating Groups : Methoxy or furan rings enhance electron density, favoring π-π interactions, while sulfamoyl or fluorine improve solubility or metabolic stability .
Preparation Methods
Cyclocondensation of Hydrazine with 1,4-Diketones
The pyridazinone ring is synthesized via cyclocondensation between a 1,4-diketone precursor and hydrazine hydrate. For the target compound, the diketone must incorporate a furan-2-yl group at position 3. A representative route involves:
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Synthesis of 3-(furan-2-yl)-1,4-diketone :
-
Cyclization with Hydrazine :
Reaction Conditions :
Alternative Route via Acyl Azide Cyclization
An alternative method involves the Curtius rearrangement of acyl azides derived from furan-containing carboxylic acids:
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Formation of Acyl Azide :
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Treatment of 3-(furan-2-yl)pyridazine-6-carboxylic acid with diphenylphosphoryl azide (DPPA) generates the acyl azide intermediate.
-
-
Thermal Cyclization :
Advantages :
Functionalization with Furan Substituents
Paal-Knorr Synthesis for Furan Ring Formation
The furan rings are introduced via the Paal-Knorr synthesis, which involves cyclodehydration of 1,4-diketones:
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Preparation of 1,4-Diketone Precursor :
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Modification for Furan-2-yl Groups :
Key Consideration :
-
Electron-rich furans enhance electrophilic substitution reactivity, facilitating downstream functionalization.
Synthesis of the Butanamide Side Chain
Alkylation of Pyridazinone at N1
The butanamide chain is introduced via nucleophilic substitution:
-
Quaternary Ammonium Salt Formation :
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Conversion to Carboxylic Acid :
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Hydrolysis of the bromide under acidic conditions yields 4-(pyridazin-1-yl)butanoic acid.
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Reaction Conditions :
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Base: Potassium carbonate
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Solvent: Dimethylformamide (DMF)
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Temperature: 80°C
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Yield: 50–65%.
Amidation with Furan-2-ylmethylamine
The terminal amide is formed via coupling the carboxylic acid with furan-2-ylmethylamine:
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Activation of Carboxylic Acid :
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The acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
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Coupling Reaction :
Optimization Notes :
-
Use of coupling agents like HOBt/EDC improves yield (75–85%) by minimizing racemization.
Final Assembly and Characterization
Stepwise Coupling and Purification
The fully assembled compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
-
1H/13C NMR : Confirms furan proton environments (δ 6.2–7.4 ppm) and amide NH (δ 8.1 ppm).
Yield : 40–50% overall from pyridazinone precursor.
Optimization and Yield Considerations
Critical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
